molecular formula C21H22ClN5O2 B11333934 5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

Cat. No.: B11333934
M. Wt: 411.9 g/mol
InChI Key: WHBKMIUIESVDPR-UHFFFAOYSA-N
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Description

5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dimethylamino group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-N-(6-(dimethylamino)-2-methylpyrimidin-4-yl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Shares the benzamide core but lacks the pyrimidine and dimethylamino groups.

    N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide: Similar structure but without the chloro group.

Uniqueness

5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

5-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H22ClN5O2/c1-13-23-19(12-20(24-13)27(2)3)25-15-6-8-16(9-7-15)26-21(28)17-11-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,26,28)(H,23,24,25)

InChI Key

WHBKMIUIESVDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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